molecular formula C15H12N2O6S B13465894 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid

Cat. No.: B13465894
M. Wt: 348.3 g/mol
InChI Key: QPCKMBIPAFGPNE-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindoline core linked to a 2,6-dioxopiperidin-3-yl group at position 2 and a sulfanylacetic acid moiety at position 5 (). The dioxopiperidine ring is a hallmark of immunomodulatory imide drugs (IMiDs), which are known for their role in protein degradation via the CRBN-CRL4 E3 ubiquitin ligase complex . Its synthesis typically involves coupling reactions between activated acetic acid derivatives and thiol-containing intermediates under basic conditions .

Properties

Molecular Formula

C15H12N2O6S

Molecular Weight

348.3 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]sulfanylacetic acid

InChI

InChI=1S/C15H12N2O6S/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(24-6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21)

InChI Key

QPCKMBIPAFGPNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)SCC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Nucleophilic aromatic substitution Reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with mercaptoacetic acid or its salt in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80 °C) Formation of the thioether linkage at the 5-position of isoindoline ring, yielding 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid
2 Purification Crystallization or preparative HPLC Isolation of pure target compound

Alternative Synthetic Approaches

  • Reductive Amination : Some synthetic routes involve reductive amination steps to functionalize the isoindoline core or to attach linker moieties before or after sulfanylacetic acid introduction. For example, aldehyde intermediates of isoindoline derivatives are reacted with amines under reducing conditions using sodium triacetoxyborohydride or sodium cyanoborohydride in methanol or THF solvents under nitrogen atmosphere at room temperature or slightly elevated temperatures.

  • Use of Protected Intermediates : Protection of amino or hydroxyl groups on the piperidinyl or isoindoline ring may be necessary during multi-step synthesis to avoid side reactions. Deprotection is performed in the final steps.

Industrial Scale Considerations

  • Large-scale synthesis employs automated reactors and continuous flow systems to optimize yield and purity while minimizing waste and cost.
  • Control of stereochemistry is critical, especially when starting from chiral 3-aminopiperidine-2,6-dione derivatives, to ensure the biological activity of the final compound.
  • Use of organic acids (e.g., trifluoroacetic acid, acetic acid) and solvents like ethyl acetate and acetonitrile are common in intermediate steps to facilitate reactions and purifications.

Reaction Conditions and Parameters

Parameter Typical Range/Value Purpose/Effect
Temperature 0 °C to 85 °C (varies by step) Controls reaction rate and selectivity
Solvents Ethyl acetate, acetonitrile, DMF, methanol, THF Dissolve reactants, facilitate nucleophilic substitution or reductive amination
Catalysts/Reagents Sodium triacetoxyborohydride, sodium cyanoborohydride, Pd/C with methanesulfonic acid (for reductions) Facilitate reductive amination and hydrogenation steps
Acid additives Trifluoroacetic acid, acetic acid Promote reaction progress and stabilize intermediates
Reaction time 0.5 to 16 hours Ensures completion of reaction

Research Findings and Analytical Data

  • The nucleophilic substitution of the fluoro group by mercaptoacetic acid proceeds efficiently under mild heating, yielding the target thioether compound in moderate to high yields (typically 60–85%).
  • Reductive amination steps using sodium triacetoxyborohydride show high selectivity and minimal side products, with product purity confirmed by LC-MS and NMR spectroscopy.
  • Hydrogenation of hydrazone intermediates to amine derivatives uses 10% Pd/C under acidic conditions to achieve quantitative conversion.
  • Purification by preparative HPLC or crystallization yields analytically pure compounds suitable for biological evaluation.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Nucleophilic Aromatic Substitution Reaction of fluoro-substituted isoindoline-1,3-dione with mercaptoacetic acid Straightforward, good yields Requires careful temperature control
Reductive Amination Coupling aldehyde intermediates with amines using NaBH3CN or NaBH(OAc)3 High selectivity, mild conditions Sensitive to moisture and air
Catalytic Hydrogenation Reduction of hydrazone intermediates with Pd/C catalyst Efficient conversion to amines Requires hydrogen source and catalyst handling
Automated/Continuous Flow Industrial scale synthesis using flow reactors Scalable, reproducible Requires specialized equipment

Concluding Remarks

The preparation of this compound is well-established through multi-step synthetic routes emphasizing nucleophilic aromatic substitution and reductive amination. The process benefits from careful control of reaction conditions, choice of solvents, and purification techniques to achieve high purity and yield. Industrial adaptations incorporate continuous flow and automated systems to meet demand for research and pharmaceutical applications. The stereochemical integrity and functional group compatibility are critical factors influencing the success of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to its corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the isoindoline-1,3-dione moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, resulting in altered cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The position 5 substituent is critical for modulating solubility, binding affinity, and metabolic stability. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features Source
Target Compound Sulfanylacetic acid C₁₅H₁₃N₃O₆S 363.35 Thiol-mediated reactivity; potential for disulfide bond formation
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic Acid Oxyacetic acid C₁₉H₁₅N₃O₇ 397.34 Enhanced rigidity due to benzo[de]isoquinoline core; improved π-π stacking
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide Chloroacetamide C₁₅H₁₄ClN₃O₄ 335.74 Electrophilic chloro group for covalent binding; cytotoxic potential
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid Nitro group C₁₀H₆N₂O₆ 250.17 Electron-withdrawing nitro group; impacts redox properties

Piperazine-Linked Derivatives

Piperazine spacers enhance solubility and enable conjugation with targeting moieties:

  • {4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic Acid :
    • Formula: C₁₉H₂₀N₄O₆
    • Molecular Weight: 400.39
    • Features: Piperazine linker increases polarity; used in PROTAC design for cancer therapy .

Clinical Candidates and INN Drugs

  • Eragidomide (INN) :
    • Substituent: Difluoroacetamide
    • Formula: C₂₂H₁₉ClF₂N₄O₄
    • Features: Antineoplastic agent targeting CRBN; chiral center at dioxopiperidine enhances specificity .
  • Bavdegalutamide (INN) :
    • Substituent: Complex piperazine-pyridazine carboxamide
    • Formula: C₄₁H₄₃ClFN₉O₆
    • Features: Dual antiandrogen and IMiD activity; targets androgen receptor degradation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction parameters for preparing 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid?

  • The synthesis involves multi-step reactions, starting with isoindoline and 2,6-dioxopiperidine derivatives. Key steps include sulfanyl group introduction via nucleophilic substitution and acid-catalyzed cyclization. Optimal conditions require precise temperature control (e.g., 60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine. Reaction purity is enhanced by recrystallization from DMF/acetic acid mixtures .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • Use a combination of HPLC (≥98% purity), NMR (¹H/¹³C for functional group confirmation), and HRMS (exact mass determination). Crystallographic analysis (e.g., X-ray diffraction) resolves stereochemical ambiguities, particularly for the dioxopiperidine and isoindole moieties. FT-IR confirms carbonyl (C=O) and sulfanyl (C-S) vibrations .

Q. What solvent systems are suitable for stabilizing this compound in aqueous and non-aqueous environments?

  • The compound exhibits poor solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfanyl and carbonyl groups. For biological assays, use 10% DMSO in PBS (pH 7.4) with sonication. Stability studies recommend storage at –20°C under inert gas to prevent thioether oxidation .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Employ density functional theory (DFT) to model transition states and reaction energetics. For example, calculate activation barriers for sulfanyl-acetic acid coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Pair computational results with high-throughput screening to identify optimal catalysts (e.g., Pd/C or CuI) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Discrepancies often arise from metabolic instability or poor pharmacokinetics. Address this by:

  • Metabolite profiling : Use LC-MS to identify degradation products in plasma.
  • Prodrug modification : Introduce acetyl or PEG groups to enhance bioavailability.
  • Microsomal stability assays : Compare hepatic clearance rates across species (e.g., human vs. murine liver microsomes) .

Q. How do electronic and steric effects of the sulfanyl-acetic acid moiety influence its reactivity in nucleophilic environments?

  • The sulfanyl group acts as a weak nucleophile, but steric hindrance from the isoindole ring limits reactivity. Substituent effects can be quantified via Hammett plots by synthesizing analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Kinetic studies under varying pH (2–10) reveal protonation-dependent reactivity .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Implement Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, mixing rate). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. For reproducibility, adopt continuous-flow reactors with residence time distribution (RTD) analysis to minimize side products .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) to confirm structural assignments .
  • Controlled Experiments : Include deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for spectroscopic accuracy .
  • Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., thiophosgene derivatives) .

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